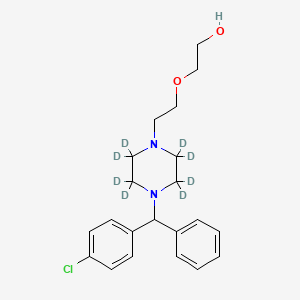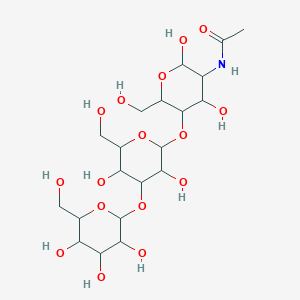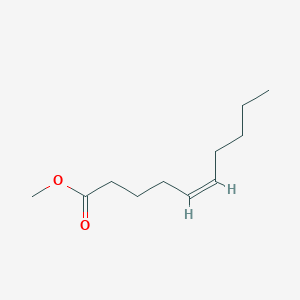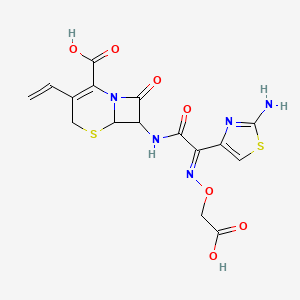
Hydroxyzine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyzine-d8 is a deuterated form of hydroxyzine, a first-generation antihistamine. It is primarily used as an internal standard for the quantification of hydroxyzine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace some of the hydrogen atoms in the molecule, making it useful in pharmacokinetic studies and other research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxyzine-d8 is synthesized by incorporating deuterium atoms into the hydroxyzine molecule. The process typically involves the use of deuterated reagents and solvents. One common method is the deuteration of hydroxyzine hydrochloride using deuterated hydrochloric acid (DCl) in a suitable solvent . The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is optimized to achieve high yields and purity, making this compound suitable for use in various research and analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxyzine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups in the this compound molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxide derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Hydroxyzine-d8 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of hydroxyzine.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of hydroxyzine in biological systems.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
Wirkmechanismus
Hydroxyzine-d8 exerts its effects primarily through its action as a histamine H1 receptor antagonist. By binding to the H1 receptors, it prevents the action of histamine, thereby reducing allergic reactions and providing sedative effects . Additionally, this compound has anxiolytic properties, making it useful in the treatment of anxiety disorders . The molecular targets and pathways involved include the inhibition of histamine-mediated signaling and modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Hydroxyzine-d8 is unique due to its deuterated nature, which provides advantages in analytical applications. Similar compounds include:
Hydroxyzine: The non-deuterated form, used for similar therapeutic purposes but without the benefits of deuteration in analytical studies.
Cetirizine: A metabolite of hydroxyzine, also an antihistamine but with different pharmacokinetic properties.
Other Deuterated Antihistamines: Compounds like deuterated diphenhydramine, which offer similar benefits in analytical applications.
This compound stands out due to its specific use as an internal standard and its enhanced stability in analytical procedures .
Eigenschaften
Molekularformel |
C21H27ClN2O2 |
|---|---|
Molekulargewicht |
383.0 g/mol |
IUPAC-Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2/i10D2,11D2,12D2,13D2 |
InChI-Schlüssel |
ZQDWXGKKHFNSQK-BGKXKQMNSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |
Kanonische SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)



![4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B12291274.png)



![3-[8-[2-[Cyclohexylmethyl(2,3-dihydroxypropanoyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B12291292.png)

![(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one](/img/structure/B12291302.png)
